

Sulthiame's Efficacy in Reducing Apnea-Hypopnea Index: A Cross-Study Analysis

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Compound of Interest

Compound Name: Sulthiame

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This guide provides a comparative analysis of clinical trial data on the impact of **Sulthiame**, a carbonic anhydrase inhibitor, on the Apnea-Hypopnea Index (AHI) in patients with obstructive sleep apnea (OSA). The data presented is intended to offer an objective overview of **Sulthiame**'s performance and the methodologies of key clinical investigations.

Quantitative Data Summary

Recent clinical trials have demonstrated a dose-dependent reduction in AHI in patients with moderate to severe OSA treated with **Sulthiame**. The following tables summarize the key quantitative findings from two significant studies: the Phase 2 FLOW study (also referred to as STM-042/K) and an earlier proof-of-concept trial.

Phase 2 FLOW Study (STM-042/K) Results

This multicenter, randomized, double-blind, placebo-controlled, dose-finding trial evaluated three dosages of **Sulthiame** administered once daily at bedtime for 15 weeks. The study enrolled 298 adult patients with untreated, moderate to severe OSA.^{[1][2]}

Dosage Group	Number of Patients	Mean Age (years)	Mean BMI (kg/m ²)	Primary Endpoint: Relative Change in AHI3a from Baseline to Week 15
100 mg Sulthiame	74	56.1	29.1	-17.8% [3]
200 mg Sulthiame	74	56.1	29.1	-34.8% [3]
300 mg Sulthiame	75	56.1	29.1	-39.9% [3]
Placebo	75	56.1	29.1	Not specified in abstracts

AHI3a is a measure of the frequency of respiratory pauses during sleep.[\[4\]](#)

Another measure, AHI4, which reflects respiratory pauses with more profound oxygen desaturation, showed a reduction of nearly 50% in the highest dose group.[\[3\]](#)[\[5\]](#) Specifically, the relative changes from baseline in AHI4 at week 15 were:

- 100 mg: -26.2%[\[6\]](#)
- 200 mg: -36.8%[\[6\]](#)
- 300 mg: -47.1%[\[6\]](#)

Earlier Proof-of-Concept Study (STM-026/K)

This 4-week, randomized, placebo-controlled, double-blind dose-guiding study assessed the safety and efficacy of **Sulthiame** in patients with moderate to severe OSA who did not tolerate positive airway pressure treatment.[\[7\]](#)

Dosage Group	Number of Patients	Baseline AHI (events/h)	Post-treatment AHI (events/h)	AHI Reduction
200 mg Sulthiame	12	61.1	40.6	-32.1% ^[8]
400 mg Sulthiame	34	55.2	33.0	-41.0% ^[8]
Placebo	22	53.9	50.9	-5.4% ^[8]

In this study, a clinically relevant alleviation of OSA (AHI reduction $\geq 50\%$) was achieved in 40% of patients receiving 400 mg and 25% of patients receiving 200 mg, compared to 5% in the placebo group.^[7]^[8] The treatment also led to an average reduction of more than 20 sleep apnea events per hour.^[9]

Experimental Protocols

Phase 2 FLOW Study (STM-042/K)

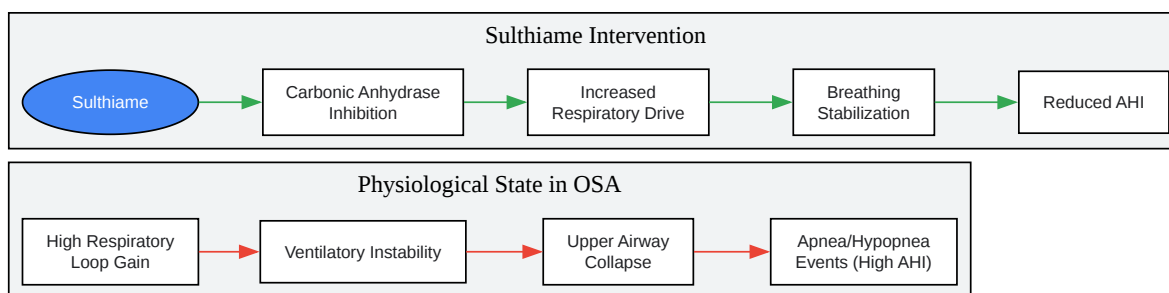
- Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-finding trial.^[1]^[2]
- Participants: 298 adult patients with untreated, moderate to severe OSA who could not tolerate or refused to use continuous positive airway pressure (CPAP) machines or oral appliances.^[3]^[5] The study was conducted across 28 centers in Spain, France, Belgium, Germany, and the Czech Republic.^[5]
- Intervention: Patients were randomized into four groups to receive either 100 mg, 200 mg, or 300 mg of **Sulthiame**, or a placebo, administered once daily at bedtime for 15 weeks.^[1]^[6]
- Assessments: Polysomnography was conducted at the beginning of the trial and after four and 12 weeks to measure breathing, blood oxygen levels, heart rhythm, and other sleep parameters.^[4] The primary efficacy endpoint was the relative change in the Apnea-Hypopnea Index (AHI3a) from baseline to week 15.^[10]

Proof-of-Concept Study (Hedner et al.)

- Study Design: A 4-week, double-blind, randomized, placebo-controlled dose-guiding trial.[7]
- Participants: Patients with moderate to severe OSA who were not tolerating positive airway pressure treatment.[7] A total of 68 patients were enrolled.[9]
- Intervention: Patients received either 200 mg or 400 mg of **Sulthiame**, or a placebo, daily for four weeks.[9]
- Primary Outcome: The study aimed to explore the safety and tolerability of **Sulthiame** in this patient population, with efficacy in reducing AHI as a key secondary outcome.[11]

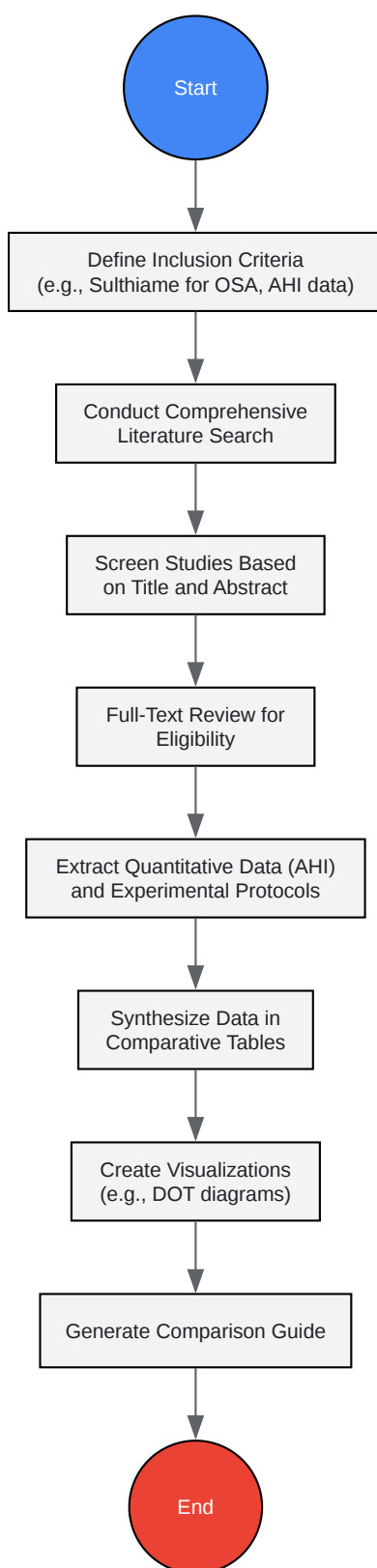
Signaling Pathway and Experimental Workflow

The therapeutic effect of **Sulthiame** in OSA is attributed to its role as a carbonic anhydrase inhibitor. This mechanism is believed to enhance respiratory drive and stabilize breathing during sleep.[12]



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Caption: **Sulthiame's** mechanism of action in obstructive sleep apnea.



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Caption: Workflow for the cross-study analysis of **Sulthiame**'s AHI impact.

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